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Introduction
Giredestrant (GDC-9545) is a potent, non-steroidal, and orally bioavailable selective estrogen

receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive

(ER+) breast cancer.[1][2] As a next-generation endocrine therapy, its mechanism of action

involves both antagonizing the estrogen receptor and inducing its degradation.[1][3] This dual

action offers a promising approach to overcome resistance to existing endocrine therapies,

particularly in the context of ESR1 mutations.[4] A thorough understanding of the

pharmacokinetic (PK) profile and oral bioavailability of Giredestrant is critical for its clinical

development and optimal use. This technical guide provides an in-depth overview of the

absorption, distribution, metabolism, and excretion (ADME) properties of Giredestrant tartrate,

supported by data from key clinical studies.

Pharmacokinetic Profile
Giredestrant has been evaluated in a first-in-human, phase Ia/Ib dose-escalation and

expansion study (NCT03332797) in patients with ER-positive, HER2-negative locally advanced

or metastatic breast cancer.[5][6] The pharmacokinetic parameters from this study demonstrate

that Giredestrant is rapidly absorbed and exhibits dose-proportional increases in exposure.[5]

[6]
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Absorption and Oral Bioavailability
Following oral administration, Giredestrant is rapidly absorbed.[5] A study in healthy female

subjects determined the absolute oral bioavailability of a 30 mg oral capsule to be 58.7%.[7]

Distribution
Following intravenous administration, Giredestrant exhibits a volume of distribution of 266 L,

suggesting extensive distribution into tissues.[7]

Metabolism and Elimination
Giredestrant is extensively metabolized, primarily through oxidative pathways.[7][8] The major

route of elimination is through feces, with a smaller portion excreted in the urine.[7][8] After a

single oral dose of [14C]-labeled Giredestrant, a mean of 77.0% of the total radioactivity was

recovered, with 68.0% in feces and 9.04% in urine over a 42-day collection period.[7][8]

Unchanged Giredestrant accounted for only 20.0% of the dose in feces and 1.90% in urine,

indicating that the majority of the drug is cleared as metabolites.[7] The plasma clearance of

Giredestrant is low, at 5.31 L/h.[7] The plasma elimination half-life supports once-daily dosing.

[7]

Data Presentation
The following tables summarize the key pharmacokinetic parameters of Giredestrant.

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant in Patients with ER+/HER2-

Advanced Breast Cancer[5]

Dose Level Cmax (ng/mL) AUC (ng·h/mL) Tmax (h) Half-life (h)

10 mg 104 (48.8) 1,840 (58.4) 1.75 25.8

30 mg 266 (50.1) 4,320 (59.4) 2.00 43.0

90 mg 701 (57.1) 14,000 (61.9) 3.13 36.6

250 mg 1,820 (45.9) 41,800 (46.8) 2.00 33.1
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Data are presented as geometric mean (% coefficient of variation), except for Tmax which is

median. AUC represents area under the plasma concentration-time curve from time zero to

infinity (AUCinf) for the 10mg and 90mg cohorts and AUC from 0-24 hours (AUC0-24) for the

30mg and 250mg cohorts.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg Once Daily) in

Patients with ER+/HER2- Advanced Breast Cancer[5]

Parameter Value

Cmax,ss (ng/mL) 266 (50.1)

AUC0-24h,ss (ng·h/mL) 4,320 (59.4)

Data are presented as geometric mean (% coefficient of variation). Cmax,ss: Maximum plasma

concentration at steady state. AUC0-24h,ss: Area under the plasma concentration-time curve

over a 24-hour dosing interval at steady state.

Table 3: Absolute Bioavailability and Elimination of Giredestrant in Healthy Female Subjects[7]

Parameter Value

Absolute Oral Bioavailability (%) 58.7

Plasma Clearance (L/h) 5.31

Volume of Distribution (L) 266

Total Radioactivity Recovery (%) 77.0

- in Feces (%) 68.0

- in Urine (%) 9.04

Unchanged Giredestrant in Feces (% of dose) 20.0

Unchanged Giredestrant in Urine (% of dose) 1.90
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Phase Ia/Ib Dose-Escalation and Expansion Study
(NCT03332797)

Study Design: This was a multicenter, open-label, phase Ia/Ib study that evaluated the

safety, pharmacokinetics, and preliminary antitumor activity of Giredestrant in women with

ER-positive, HER2-negative locally advanced or metastatic breast cancer.[5][6] The study

included a dose-escalation phase and a dose-expansion phase.[5][6]

Subject Population: The study enrolled women with a confirmed diagnosis of ER-positive,

HER2-negative locally advanced or metastatic breast cancer who had progressed on at least

one prior line of endocrine therapy.[5]

Dosing Regimens: In the single-agent dose-escalation cohorts, Giredestrant was

administered orally once daily at doses of 10, 30, 90, or 250 mg.[5][6]

Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-

specified time points after single and multiple doses of Giredestrant.[5] In the dose-

escalation cohorts, a 7-day pharmacokinetic lead-in was conducted.[5] Steady-state

pharmacokinetic profiles were assessed on Cycle 2 Day 1.[5]

Analytical Methods: While specific details of the bioanalytical methods are not provided in

the cited literature, the quantification of Giredestrant in plasma was likely performed using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is

the standard for small molecule drug quantification in clinical trials.[9][10][11]

Mass Balance and Absolute Bioavailability Study
Study Design: This was a two-part study in healthy, women of nonchildbearing potential.[7]

Part 1 was a mass balance study, and Part 2 assessed absolute bioavailability.[7]

Subject Population: Healthy, women of nonchildbearing potential were enrolled.[7]

Dosing Regimens:

Part 1 (Mass Balance): A single 30.8 mg oral dose of [14C]Giredestrant (105 µCi) was

administered to 6 subjects.[7]
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Part 2 (Absolute Bioavailability): 10 subjects received an oral 30 mg capsule and an

intravenous 30 mg solution of Giredestrant in a crossover design.[7]

Sample Collection: In the mass balance study, blood, urine, and feces were collected for up

to 42 days to measure total radioactivity and determine the metabolic profile.[7] In the

absolute bioavailability portion, serial blood samples were collected after both oral and

intravenous administration.[7]

Analytical Methods: Total radioactivity in samples was measured using liquid scintillation

counting. Plasma samples were analyzed for Giredestrant and its metabolites using LC-

MS/MS.
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Caption: Giredestrant's dual mechanism of action on the estrogen receptor signaling pathway.
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Caption: High-level workflow of Giredestrant's absorption, distribution, metabolism, and

excretion (ADME).

Conclusion
Giredestrant tartrate exhibits a favorable pharmacokinetic profile characterized by rapid oral

absorption, moderate bioavailability, extensive tissue distribution, and a low clearance rate.[5]

[7] Its primary elimination pathway is through oxidative metabolism followed by fecal excretion.

[7][8] The dose-proportional pharmacokinetics and a half-life that supports once-daily dosing

contribute to its potential as a convenient and effective oral therapy for patients with ER-

positive breast cancer.[5][7] Further clinical studies will continue to define its efficacy and safety

profile in various clinical settings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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